molecular formula C12H14BrNO2 B13279665 Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

Cat. No.: B13279665
M. Wt: 284.15 g/mol
InChI Key: LUMNNGQCPSHNSU-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate (CAS 1893267-25-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol, this pyrrolidine-2-carboxylate ester is a valuable scaffold in medicinal chemistry . Compounds based on the pyrrolidine-2-carboxylate structure are of significant interest in neuroscience, particularly in the development of subtype-selective antagonists for ionotropic glutamate receptors (iGluRs) . iGluRs, such as NMDA receptors, are critical for fast synaptic transmission in the central nervous system, and imbalance in their signaling is implicated in various neurological and psychiatric conditions . Research into structurally related 3-aryl proline analogs has demonstrated potent antagonist activity at NMDA receptors, with some compounds showing IC50 values in the nanomolar range and selectivity for specific receptor subtypes like GluN1/GluN2A . The 3-bromophenyl substituent on the pyrrolidine ring is a key structural feature that may contribute to binding affinity and selectivity within these receptor binding sites. This makes this compound a versatile building block for synthesizing novel compounds for probing neurological pathways and developing potential therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3

InChI Key

LUMNNGQCPSHNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Metal-Free Iodine/K₂CO₃-Catalyzed Three-Component Reaction

A scalable one-pot method employs iodine (0.8 equiv) and K₂CO₃ (1.5 mmol) in tetrahydrofuran (THF) at 80°C for 7 hours. This approach combines:

Key Steps :

  • Formation of a Schiff base between the aldehyde and glycine ester.
  • Iodine-mediated Michael addition to chalcone.
  • Cyclization and protonation to yield the pyrrolidine core.

Optimized Conditions :

Parameter Value
Catalyst (I₂) 0.8 equiv
Base (K₂CO₃) 1.5 mmol
Solvent THF
Temperature 80°C
Reaction Time 7 hours
Yield Up to 93%

Substrate Scope :

Entry R₁ (Aldehyde) R₄/R₅ (Chalcone) Yield (%)
4e Ph 4-BrC₆H₄/Ph 94
4k Ph Ph/4-BrC₆H₄ 64

Enolate Alkylation via LHMDS/TFA-Mediated Cyclization

A patent describes a stepwise synthesis using lithium hexamethyldisilazide (LHMDS) and trifluoroacetic acid (TFA):

  • Step 1 : Deprotonation of 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate with LHMDS at -78°C.
  • Step 2 : Alkylation with acetic formic anhydride.
  • Step 3 : TFA-mediated deprotection and cyclization to form the pyrrolidine ring.

Typical Yield : 82.9–95.7%.
Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.48–1.49 (18H, m), 7.42–7.58 (1H, d).
  • Purification : Column chromatography (ethyl acetate/petroleum ether).

Comparative Analysis of Methods

Method Advantages Limitations
Iodine/K₂CO₃ Catalysis - Metal-free, one-pot synthesis - Moderate yields with electron-withdrawing groups (e.g., NO₂: 47%)
LHMDS/TFA Cyclization - High yields (82–95%) - Requires cryogenic conditions (-78°C)

Characterization and Validation

  • HRMS (ESI) : m/z 478.10123 [M + H]⁺ for C₂₆H₂₅BrNO₃.
  • ¹³C NMR : Key signals at δ 172.7 (ester C=O), 140.2 (aromatic C-Br), and 60.3 (pyrrolidine C-2).
  • Melting Point : 157–159°C (for 4e analog).

Applications and Derivatives

  • Medicinal Chemistry : Serves as a precursor for anticarcinogenic (e.g., MI-219) and antibacterial agents.
  • Structural Analogs :
    • Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate (Vulcanchem VC17792737).
    • Ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate (93% yield).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-2-carboxylate Derivatives

a. Methyl 2-(3-chloropropyl)pyrrolidine-2-carboxylate
  • Structure : Substituted with a 3-chloropropyl chain instead of a bromophenyl group.
  • Key Differences :
    • Halogen Type : Chlorine (alkyl) vs. bromine (aryl) affects reactivity; alkyl chlorides are more reactive in nucleophilic substitutions, while aryl bromides are suited for coupling reactions .
    • Lipophilicity : The chloropropyl group increases hydrophobicity compared to the aromatic bromophenyl substituent.
  • Synthesis : Prepared via alkylation of pyrrolidine-2-carboxylate intermediates, contrasting with the Suzuki coupling likely used for the bromophenyl analog .
b. Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103)
  • Structure : Features a phosphine group and ethyl ester, with stereochemistry at the pyrrolidine C2 position.
  • Key Differences: Functional Groups: The diphenylphosphanyl group enables coordination to metals, making it useful in catalysis, unlike the bromophenyl analog .
c. Sulfonamide-linked Pyrrolidine Derivatives (13c, 13d, 13e)
  • Structure: Include benzenesulfonyl and pyridinyl substituents (e.g., compound 13e: 6-[(2R)-2-aminopropionamido]pyridin-3-yl group) .
  • The bromophenyl analog’s biological relevance remains unexplored . Solubility: Sulfonyl and amide groups enhance aqueous solubility compared to the hydrophobic bromophenyl group.

Halogenated Aromatic Compounds

a. 2-Bromo-3-methylpyridine
  • Structure : Simpler pyridine derivative with bromine and methyl substituents.
  • Key Differences: Ring Type: Pyridine (6-membered, aromatic) vs. pyrrolidine (5-membered, non-aromatic). Applications: Used as a ligand or intermediate in drug synthesis (e.g., kinase inhibitors), whereas the pyrrolidine analog’s applications are less documented .
b. Methyl 2-Amino-6-Bromopyridine-3-Carboxylate
  • Structure: Brominated pyridine with amino and ester groups.
  • Key Differences: Reactivity: The amino group enables further functionalization (e.g., acylation), while the bromophenyl-pyrrolidine lacks such direct reactivity . Crystallography: Pyridine derivatives often exhibit planar conformations, whereas pyrrolidines adopt puckered geometries .

Physicochemical and Structural Properties

Property Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate Methyl 2-(3-chloropropyl)pyrrolidine-2-carboxylate 2-Bromo-3-methylpyridine
Molecular Weight 284.15 g/mol 235.69 g/mol (TFA salt) 172.02 g/mol
Halogen Aryl bromine Alkyl chlorine Aryl bromine
Ring Puckering Likely non-planar (Cremer-Pople parameters) Not applicable (alkyl chain) Planar (aromatic)
Reactivity Suzuki coupling, C–Br activation Nucleophilic substitution Cross-coupling, ligand

Crystallographic and Computational Insights

  • Crystal Packing : Tools like SHELX and Mercury facilitate analysis of hydrogen bonding and packing motifs . The bromophenyl group may engage in halogen bonding, whereas sulfonamide derivatives (e.g., 13c–e) form hydrogen bonds .
  • Conformational Analysis : Pyrrolidine puckering in the target compound can be quantified using Cremer-Pople coordinates, influencing its interaction with biological targets .

Biological Activity

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. The presence of the bromine atom at the 3-position of the phenyl ring enhances the compound's reactivity and biological interactions. Its molecular formula is C12H14BrN O2, with a molecular weight of approximately 284.15 g/mol.

1. Anticancer Activity

Research has indicated that various pyrrolidine derivatives exhibit anticancer properties. This compound's structural similarity to other known anticancer agents suggests potential effectiveness against cancer cell lines. For instance, studies on related compounds have shown promising results against A549 human lung adenocarcinoma cells, indicating that modifications in the pyrrolidine structure can influence cytotoxicity and selectivity towards cancerous cells .

2. Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. The bromophenyl substituent may enhance the binding affinity to bacterial targets, potentially leading to improved efficacy against multidrug-resistant strains of bacteria . Comparative studies have shown that similar compounds exhibit varying levels of activity against pathogens such as Staphylococcus aureus, suggesting that this compound could possess significant antimicrobial properties .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, insights from related pyrrolidine compounds indicate that modifications in structure can lead to variations in brain permeability and overall bioavailability . For example, compounds with similar structures have demonstrated varying concentrations in brain tissue after administration, which is essential for targeting central nervous system disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other pyrrolidine derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Different bromine positioning; distinct biological profile
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Stereochemical variations influencing activity
Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Structural isomer; potential for different reactivity patterns

This table illustrates how variations in bromine positioning and stereochemistry can significantly impact the pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which pyrrolidine derivatives exert their biological effects. For example, certain derivatives have been shown to inhibit specific enzymes related to cancer proliferation or bacterial resistance mechanisms . These findings underscore the importance of further research into this compound to determine its specific biological targets and mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate?

  • Answer: A diastereoselective approach involving cyclocondensation of α,β-unsaturated esters with aryl-substituted amines is frequently utilized. For instance, methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized via stereocontrolled methods using chiral auxiliaries or catalysts, as demonstrated in analogous pyrrolidine carboxylate systems . Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also employed to introduce bromophenyl groups, with xantphos ligands and Cs₂CO₃ as a base optimizing yields .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople puckering coordinates (e.g., amplitude q and phase angle φ) quantify deviations from planarity in the pyrrolidine ring . Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing its structure and purity?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and diastereomeric ratios. Infrared (IR) spectroscopy detects functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). For crystallinity assessment, powder X-ray diffraction (PXRD) compares experimental and simulated patterns derived from SCXRD data .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be rationalized and optimized?

  • Answer: Steric and electronic effects during cyclization dictate selectivity. Computational modeling (e.g., DFT) predicts transition states where bulky substituents on the pyrrolidine ring favor specific conformers. Experimental optimization involves varying solvents (e.g., toluene vs. THF) and catalysts (e.g., Pd₂(dba)₃ with phosphine ligands), as seen in aza-Heck cyclizations yielding >60% diastereomeric excess . Ring puckering dynamics (via Cremer-Pople analysis) further explain preferential axial/equatorial arrangements .

Q. What challenges arise in resolving crystallographic disorder for the 3-bromophenyl substituent?

  • Answer: Bromine’s high electron density can cause absorption errors, requiring data collection at low temperatures (e.g., 100 K) and multi-solution refinement in SHELXL. Twinning or partial occupancy of the bromine atom may necessitate constraints (e.g., ISOR, DELU) to stabilize refinement . Mercury’s void analysis identifies solvent-accessible regions that may host disordered moieties .

Q. How do hydrogen-bonding interactions influence its solid-state packing?

  • Answer: Graph set analysis (e.g., Etter’s rules) classifies motifs like N–H···O=C (dimers) or C–H···Br interactions. In related pyrrolidine carboxylates, chains of R₂²(8) motifs stabilize layered packing, while bromophenyl groups participate in halogen bonding (C–Br···π), as modeled in Mercury .

Q. Can computational methods predict its conformational stability in solution?

  • Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) reproduce ring puckering dynamics. Torsional angle distributions from NMR (e.g., NOESY correlations) validate computational predictions. Cremer-Pople parameters derived from MD trajectories align with SCXRD data .

Methodological Notes

  • Synthesis: Optimize Pd-catalyzed couplings using xantphos ligands for bromophenyl introduction .
  • Crystallography: Refine disordered bromine atoms using SHELXL’s PART and SUMP instructions .
  • Hydrogen Bonding: Apply graph set analysis in Mercury to classify intermolecular interactions .
  • Conformational Analysis: Combine SCXRD (Cremer-Pople) with MD simulations for solution-state insights .

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